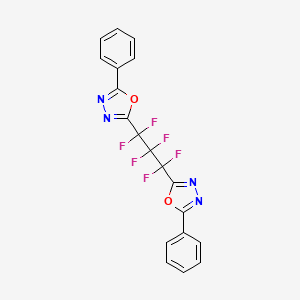
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is a fluorinated epoxy compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and chemical resistance, making it valuable in various industrial applications. This compound is particularly notable for its use in high-performance coatings, adhesives, and composite materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane typically involves the reaction of hexafluoropentane with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final epoxy compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:
Epoxy Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols or other functionalized derivatives.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid or hydrochloric acid for epoxy ring opening.
Base Catalysts: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Nucleophiles: Alcohols, amines, or thiols for functionalization.
Major Products Formed
Diols: Formed from the ring-opening reactions.
Functionalized Epoxides: Resulting from substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins with enhanced thermal and chemical resistance.
Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating durable and inert coatings for implants and prosthetics.
Industry: Utilized in high-performance coatings, adhesives, and composite materials for aerospace, automotive, and electronics industries.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane involves the interaction of its epoxy groups with various substrates. The epoxy groups can undergo ring-opening reactions, leading to the formation of covalent bonds with other molecules. This reactivity is crucial for its role in polymerization and cross-linking processes, which enhance the mechanical and thermal properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)naphthalene: Another epoxy compound with similar reactivity but different structural properties.
2,2’-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane]: A compound with comparable epoxy functionality but distinct molecular architecture.
Uniqueness
1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane is unique due to the presence of multiple fluorine atoms, which impart exceptional thermal stability and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with robust properties.
Propiedades
Número CAS |
4798-39-4 |
|---|---|
Fórmula molecular |
C11H14F6O4 |
Peso molecular |
324.22 g/mol |
Nombre IUPAC |
2-[[2,2,3,3,4,4-hexafluoro-5-(oxiran-2-ylmethoxy)pentoxy]methyl]oxirane |
InChI |
InChI=1S/C11H14F6O4/c12-9(13,5-18-1-7-3-20-7)11(16,17)10(14,15)6-19-2-8-4-21-8/h7-8H,1-6H2 |
Clave InChI |
OIGSRLUDJHIAPI-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC(C(C(COCC2CO2)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


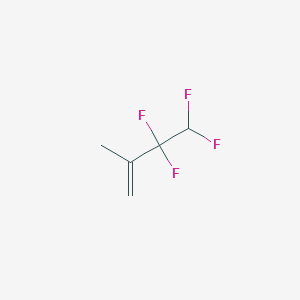

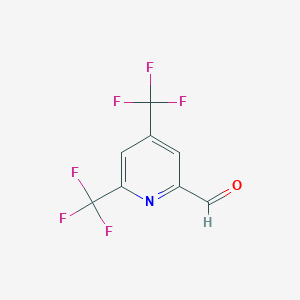
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
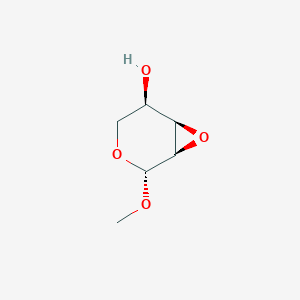

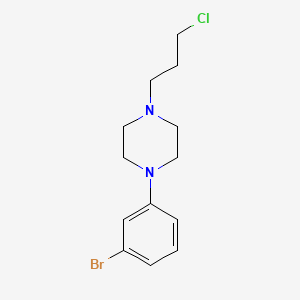
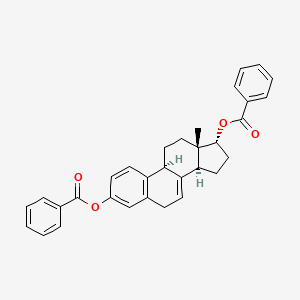
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
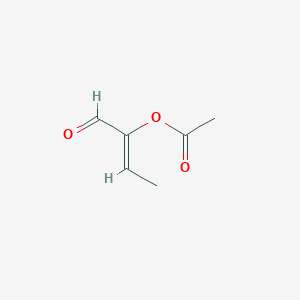
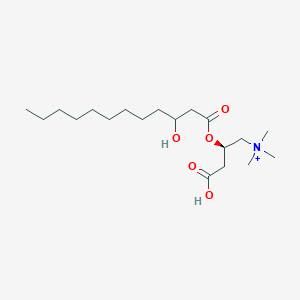
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

